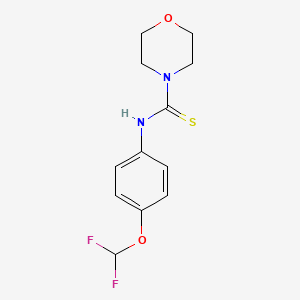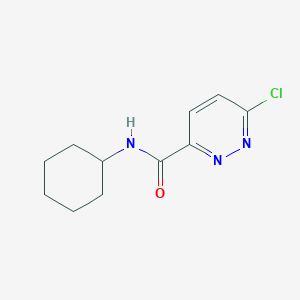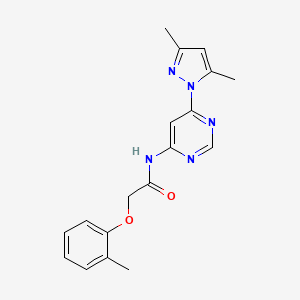
2-((4-amino-5-((5-bromothiophen-2-yl)sulfonyl)pyrimidin-2-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((4-amino-5-((5-bromothiophen-2-yl)sulfonyl)pyrimidin-2-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C17H14BrFN4O3S3 and its molecular weight is 517.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structure Analysis
Compounds with similar structures to the one have been studied for their crystal structures, providing insights into molecular conformations and interactions. For example, studies have shown that compounds with a thioacetamide bridge display a folded conformation, stabilized by intramolecular hydrogen bonds, which could influence their biological activity and solubility (Subasri et al., 2016).
Anticancer and Antimicrobial Applications
Several derivatives of similar sulfonamide compounds have shown potent dual inhibitory activities against key enzymes such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR), making them promising candidates for cancer therapy. One study highlights a compound with significant dual inhibitory action, suggesting a potential in developing novel anticancer agents (Gangjee et al., 2008). Furthermore, novel heterocyclic compounds incorporating the sulfamoyl moiety have been synthesized for use as antimicrobial agents, showing promising results against various bacterial and fungal strains (Darwish et al., 2014).
Drug Design and Quantum Chemical Analysis
The molecular structure and interactions of these compounds have been analyzed through quantum chemical methods, providing valuable insights for drug design. For instance, a study on a novel anti-COVID-19 molecule demonstrates the utility of such compounds in designing drugs against emerging diseases, supported by molecular docking against SARS-CoV-2 protein (Mary et al., 2020).
Enzyme Inhibition for Disease Treatment
The inhibitory effects of related compounds on enzymes such as acetohydroxyacid synthase (AHAS) have been explored, with implications for treating diseases through enzyme inhibition. Research into the binding modes and inhibition mechanisms offers a foundation for developing new herbicides and pharmaceuticals (He et al., 2007).
properties
IUPAC Name |
2-[4-amino-5-(5-bromothiophen-2-yl)sulfonylpyrimidin-2-yl]sulfanyl-N-(3-fluoro-4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrFN4O3S3/c1-9-2-3-10(6-11(9)19)22-14(24)8-27-17-21-7-12(16(20)23-17)29(25,26)15-5-4-13(18)28-15/h2-7H,8H2,1H3,(H,22,24)(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBRBRBGNEJIJAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=C(S3)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrFN4O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((6,8-dimethyl-2-neopentyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2831608.png)
![N-(3,4-dimethoxyphenethyl)-2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamide](/img/structure/B2831609.png)
![3-{[4-(trifluoromethoxy)anilino]methylene}-2-benzofuran-1(3H)-one](/img/structure/B2831612.png)

![2-Chloro-N-[1-(1-phenylimidazol-2-yl)ethyl]acetamide](/img/structure/B2831615.png)

![6-Chloro-4-methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline](/img/structure/B2831620.png)


![N-{1-[5-(3-bromophenyl)thiophen-2-yl]ethylidene}hydroxylamine](/img/structure/B2831624.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B2831626.png)
![(Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2831627.png)
![7-(2-Methoxyethyl)-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2831629.png)
